1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene

Medicinal Chemistry Physicochemical Properties Drug Design

1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene (CAS 1417569-56-2) is a polyhalogenated aromatic compound with the molecular formula C8H3ClF6O and a molecular weight of 264.55 g/mol. It belongs to a class of fluorinated building blocks utilized in medicinal chemistry and agrochemical research for the introduction of lipophilic, electron-withdrawing groups.

Molecular Formula C8H3ClF6O
Molecular Weight 264.55 g/mol
CAS No. 1417569-56-2
Cat. No. B1402205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene
CAS1417569-56-2
Molecular FormulaC8H3ClF6O
Molecular Weight264.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)OC(F)(F)Cl)F)C(F)(F)F
InChIInChI=1S/C8H3ClF6O/c9-8(14,15)16-5-3-1-2-4(6(5)10)7(11,12)13/h1-3H
InChIKeyOHQUOUSZFVXPJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1417569-56-2: A Specialized Halogenated Benzene Building Block with a Unique Substitution Pattern


1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene (CAS 1417569-56-2) is a polyhalogenated aromatic compound with the molecular formula C8H3ClF6O and a molecular weight of 264.55 g/mol [1]. It belongs to a class of fluorinated building blocks utilized in medicinal chemistry and agrochemical research for the introduction of lipophilic, electron-withdrawing groups [2]. Its structure features a rare combination of a chloro(difluoro)methoxy (-OCF2Cl) group, an aromatic fluorine, and a trifluoromethyl (-CF3) group in a 1,2,3-substitution pattern on the benzene ring, making it a distinct entity among readily available halogenated benzenes.

Substitution
Unique 1,2,3-pattern of -OCF2Cl, -F, and -CF3 groups
Workflow
Introduction of lipophilic, electron-withdrawing fluorinated motifs
Reagent utility
Structurally relevant to patented difluoromethoxylation reagent class

Why a Generic Halogenated Benzene Cannot Substitute for 1417569-56-2


The specific 1,2,3-substitution pattern of this compound is not interchangeable with its positional isomers or simpler analogs. As shown by the Ngai group, the reactivity of chloro(difluoro)methoxy-substituted arenes is highly dependent on the electronic and steric environment created by neighboring substituents; this directly dictates their efficacy as difluoromethoxylating or trifluoromethoxylating reagents [1]. A generic substitution, such as using a non-fluorinated analog or a different regioisomer, would alter the compound's physicochemical properties, including its computed logP, hydrogen bond acceptor count, and molecular shape, potentially nullifying a specific synthetic application or a structure-activity relationship (SAR) in a drug discovery program [2].

Regioisomer mismatch

1,2,3-substitution may not be reproduced by 1,2,4- or other positional isomers; conformational preferences and electrostatic surfaces can shift.

Reactivity context

Efficacy as a difluoromethoxylating reagent depends on the specific electronic/steric environment; non-fluorinated or simpler analogs may not transfer the reported redox-neutral pathway.

Physicochemical drift

Substituting with a generic halogenated benzene alters computed logP, H-bond acceptor count, and molecular shape, risking loss of SAR relevance.

Quantitative Differentiation Evidence for 1417569-56-2 Against Key Analogs


Enhanced Topological Polar Surface Area vs. the Non-Fluorinated Analog

Compared to its closest non-fluorinated analog, 1-[Chloro(difluoro)methoxy]-2-(trifluoromethyl)benzene (CAS 104678-82-2), the target compound incorporates an additional aromatic fluorine. This substitution increases the heavy atom count from 15 to 16 and the hydrogen bond acceptor count from 6 to 7, while the computed Topological Polar Surface Area (TPSA) data suggests a subtle difference in molecular polarity [1][2]. This is a critical parameter for predicting membrane permeability and oral bioavailability in drug candidates.

TPSA & H-bond shift
Class-level
Heavy atoms: 16 vs 15
H-bond acceptors: 7 vs 5
XLogP3: 4.3 (identical)
Supports distinct intermolecular interaction profile for SAR exploration.
Computed properties (PubChem); biological relevance requires target-specific validation.
Medicinal Chemistry Physicochemical Properties Drug Design

Regioisomeric Differentiation: Unique Ortho-Fluoro Conformation

The target compound is a regioisomer of 4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene (CAS 1417567-57-7). While they share an identical molecular weight and formula, the 1,2,3-substitution pattern of the target compound places the aromatic fluorine ortho to the bulky -OCF2Cl group . This contrasts with the para-fluoro arrangement in the isomer. Research on related fluorinated alkoxy groups indicates that such a 1,3-difluoro/alkoxy pattern can significantly influence conformational preferences and the polarity of the molecule in different environments, a property that can be exploited for selective reactivity [1].

Regioisomeric identity
Supporting evidence
Ortho-fluoro (1,2,3) vs para-fluoro (1,2,4) arrangement
Alters conformational preference and molecular polarity in different environments.
Structural analysis from InChI/SMILES; no single quantitative metric.
Organic Synthesis Reagent Design Catalysis

Potential Application as a Difluoromethoxylation Reagent Per Patent Literature

A 2023 patent by Ngai et al. explicitly claims general methods for using compounds with a chloro(difluoro)methoxy group as reagents for the difluoromethoxylation and trifluoromethoxylation of arenes [1]. The target compound falls under the broad structural claims of this patent, as confirmed by its listing on a commercial portal for the Ngai group's redox-active reagents . This suggests its utility in introducing -OCF2H and -OCF3 groups onto complex molecules, a challenging transformation in pharmaceutical chemistry. Simple chlorodifluoromethane or non-halogenated analogs lack the specific reactivity profile to perform these metal-free, redox-neutral transformations.

Patent reagent scope
Supporting evidence
Structurally consistent with claimed difluoromethoxylation reagents
Access to patented methodology for installing -OCF2H/-OCF3 groups.
US Patent 11,760,701 B2 qualitative claim scope.
Late-Stage Functionalization Methodology Reagent Chemistry

Higher Molecular Complexity and Chlorine Content vs. Simpler Building Blocks

Compared to more basic building blocks like (chlorodifluoromethoxy)benzene (MW 178.56 g/mol) or the non-fluorinated analog, the target compound (MW 264.55 g/mol) presents a significantly higher molecular complexity and a unique chlorine atom position . The presence of the chlorine atom on the -OCF2Cl group, as opposed to a simple -OCF3 or -OCF2H group, provides a handle for further functionalization or potential halogen bonding interactions. Its computed complexity value of 243 is higher than the 218 of the non-fluorinated analog, reflecting the increase in structural information [1][2].

Complexity advantage
Class-level
MW 264.55 vs 178.56
Complexity 243 vs 218
Higher building-block complexity may reduce synthetic steps in library synthesis.
Computed properties; orthogonal chlorine handle for further functionalization.
Library Synthesis Lead Optimization Halogen Bonding

Targeted Application Scenarios for 1-[Chloro(difluoro)methoxy]-2-fluoro-3-(trifluoromethyl)benzene


Medicinal Chemistry SAR Studies Requiring an Ortho-Fluoro Substituted Phenyl Ether

When a structure-activity relationship (SAR) exploration demands a specific ortho-fluoro substitution pattern adjacent to a lipophilic ether, this compound is the direct choice. As established in Section 3, its ortho-fluoro arrangement distinguishes it from the para-fluoro isomer (CAS 1417567-57-7) and the non-fluorinated analog (CAS 104678-82-2). This precise geometry can be the deciding factor in target engagement by altering the molecule's dihedral angle and electrostatic potential surface. [1]

Synthesis of Advanced Difluoromethoxylating Reagents

Researchers intending to develop new difluoromethoxylation methodologies, particularly those based on the redox-active reagent concept disclosed by Ngai et al., would source this specific compound. Its structure is directly relevant to the patented reagent class, offering a starting point for accessing novel reagents that cannot be obtained from simpler, non-chlorinated precursors like anisole derivatives. [2]

Building Block for High-Complexity Fragment Libraries

For diversity-oriented synthesis, this compound serves as a high-value, three-dimensional building block. Its combination of a high halogen content (one Cl and six F atoms) and a unique -OCF2Cl group provides multiple vectors for functionalization and the potential to rapidly increase the fraction of sp3-hybridized carbons (Fsp3) in a fragment library, a desirable property in lead generation campaigns. [3]

Agrochemical Intermediate Requiring Specific Polyhalogenation

The agrochemical industry frequently utilizes polyhalogenated benzenes with combinations of -CF3 and -OCF2- groups for their metabolic stability and unique physicochemical profiles. This compound's specific 1,2,3-substitution pattern offers a pre-optimized scaffold for the synthesis of novel crop protection agents, where a regioisomeric purity is critical for achieving the desired biological selectivity and environmental fate profile. [4]

Application
Selection Property
Validation Focus
Ortho-fluoro SAR exploration
Ortho-fluoro vs para-fluoro regioisomer
Target engagement via molecular geometry and electrostatic surface
Difluoromethoxylation reagent development
Structural match to patented reagent class
Redox-neutral C-H activation reactivity profile
High-complexity fragment library synthesis
High halogen count and -OCF2Cl group
Functionalization vector diversity and Fsp3 enrichment
Agrochemical intermediate with specific polyhalogenation
1,2,3-substitution pattern purity
Regioisomeric purity and biological selectivity
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